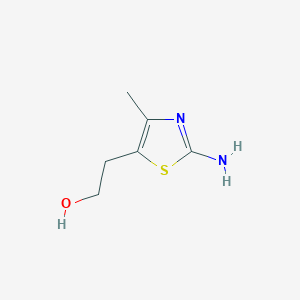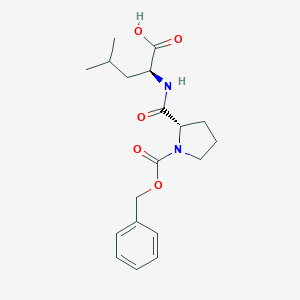
Z-Pro-leu-OH
Übersicht
Beschreibung
Z-Pro-leu-OH: is a dipeptide consisting of the amino acids proline and leucine. It is commonly used in peptide synthesis and has applications in various fields, including medical, environmental, and industrial research.
Wissenschaftliche Forschungsanwendungen
Chemistry: Z-Pro-leu-OH is widely used in peptide synthesis as a building block for the preparation of larger peptides and proteins. It is also used in the study of peptide-protein interactions and enzyme-substrate specificity .
Biology: In biological research, this compound is used to study the role of proline and leucine in protein structure and function. It is also used in the development of peptide-based drugs and therapeutic agents .
Medicine: It is used in the design of peptide-based inhibitors for various enzymes and receptors .
Industry: In the industrial sector, this compound is used in the production of peptide-based materials and as a reagent in chemical synthesis .
Biochemische Analyse
Biochemical Properties
Z-Pro-leu-OH, like other dipeptides, can interact with various enzymes, proteins, and other biomolecules. Specific interactions of this compound with enzymes or proteins have not been extensively studied. It’s worth noting that leucine, one of the constituents of this compound, is known to play a crucial role in protein synthesis and metabolic regulation .
Cellular Effects
The effects of this compound on cellular processes are not well-documented. Leucine, a component of this dipeptide, is known to influence cell function significantly. It promotes protein synthesis via activating the mammalian target of rapamycin (mTOR) signaling pathway in various cells, including skeletal muscle, adipose tissue, and placental cells .
Molecular Mechanism
The precise molecular mechanism of action of this compound is not well-understood. It’s plausible that it may exert its effects at the molecular level through its constituent amino acids, Pro and Leu. Leucine, for instance, is known to activate the mTOR signaling pathway, which regulates cell growth, cell proliferation, cell motility, and protein synthesis .
Metabolic Pathways
Leucine, one of its constituents, plays a critical role in several metabolic pathways, including protein synthesis and energy homeostasis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Z-Pro-leu-OH typically involves the coupling of N-benzyloxycarbonyl-proline (Z-Pro) with leucine (Leu). The reaction is carried out in the presence of coupling reagents such as dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The reaction conditions are optimized to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Z-Pro-leu-OH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon of the peptide bond.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in aqueous solution at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed:
Oxidation: Oxidized derivatives of the peptide.
Reduction: Reduced forms of the peptide.
Substitution: Substituted peptides with various functional groups.
Wirkmechanismus
Mechanism of Action: Z-Pro-leu-OH exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The mechanism involves the binding of the peptide to the active site of the target protein, resulting in conformational changes that modulate its activity .
Molecular Targets and Pathways:
Enzymes: this compound can inhibit enzymes like prolyl endopeptidase, which is involved in the degradation of proline-containing peptides.
Receptors: The compound can also interact with receptors involved in signal transduction pathways, affecting cellular processes such as proliferation and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Z-Pro-OH: A similar compound consisting of proline with a benzyloxycarbonyl protecting group.
Z-Leu-OH: A similar compound consisting of leucine with a benzyloxycarbonyl protecting group.
Uniqueness: Z-Pro-leu-OH is unique due to its combination of proline and leucine, which imparts specific structural and functional properties. The presence of both amino acids allows for the study of their combined effects on protein structure and function, making it a valuable tool in peptide research .
Eigenschaften
IUPAC Name |
(2S)-4-methyl-2-[[(2S)-1-phenylmethoxycarbonylpyrrolidine-2-carbonyl]amino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O5/c1-13(2)11-15(18(23)24)20-17(22)16-9-6-10-21(16)19(25)26-12-14-7-4-3-5-8-14/h3-5,7-8,13,15-16H,6,9-12H2,1-2H3,(H,20,22)(H,23,24)/t15-,16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCYXUKRYYSXSLJ-HOTGVXAUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C1CCCN1C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What challenges were encountered when coupling Z-Pro-D-Leu-OH with benzoaza-15-crown-5?
A1: The research paper [] investigated the use of N,N'-dicyclohexylcarbodiimide (DCC) to mediate the coupling of Z-Pro-D-Leu-OH with benzoaza-15-crown-5. A significant finding was that the addition of 1-hydroxybenzotriazole (HOBT), typically used to reduce racemization in peptide synthesis, surprisingly increased racemization in this specific reaction. This highlights the importance of carefully considering reaction conditions and additives, as their effects can be context-dependent.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


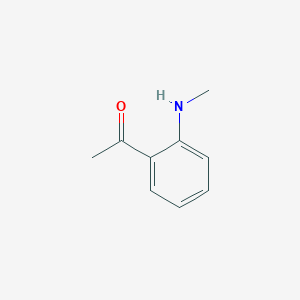
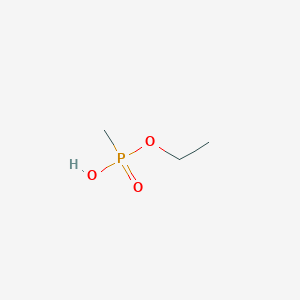

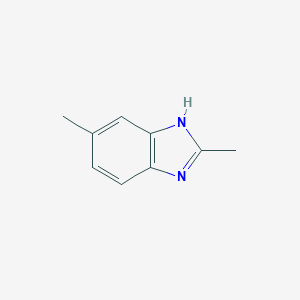

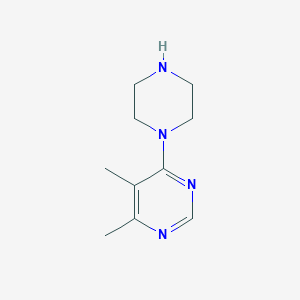

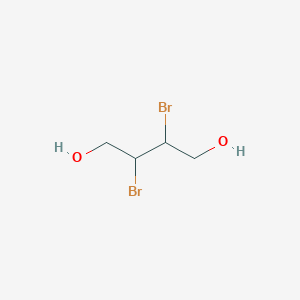
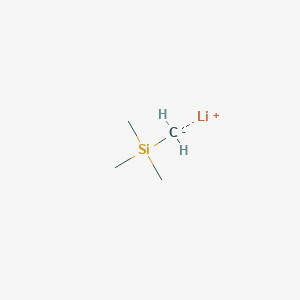
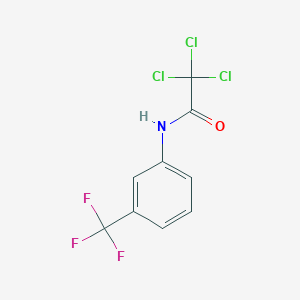
![Glycine, N-[(2-azido-1H-benzimidazol-1-yl)carbonyl]-, butyl ester](/img/structure/B167596.png)
